molecular formula C6H7N<br>C6H7N<br>(C5H4N)CH3 B133936 3-Methylpyridine CAS No. 108-99-6

3-Methylpyridine

Cat. No.: B133936
CAS No.: 108-99-6
M. Wt: 93.13 g/mol
InChI Key: ITQTTZVARXURQS-UHFFFAOYSA-N
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Description

3-Methylpyridine, also known as 3-picoline, is an organic compound with the chemical formula C₆H₇N. It is one of three positional isomers of methylpyridine, where the methyl group is attached to the third carbon of the pyridine ring. This colorless liquid is a precursor to various pyridine derivatives that have applications in the pharmaceutical and agricultural industries .

Mechanism of Action

Target of Action

3-Methylpyridine, also known as 3-picoline, interacts with several targets in the human body. The primary targets are Collagenase 3 and Stromelysin-1 . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis.

Mode of Action

It is known that this compound can interact with these enzymes, potentially influencing their activity .

Biochemical Pathways

It is known that pyridine derivatives, including this compound, can undergo various metabolic reactions, such as oxidation, reduction, hydrolysis, hydration, conjugation, and condensation . These reactions can lead to the formation of various metabolites, which can have different biological activities.

Pharmacokinetics

The percentage of the dose excreted in the urine as pyridine-N-oxide ranged from 10% in rats to about 40% in mice and guinea-pigs . It is possible that this compound may have similar pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pyridine derivatives, including this compound, are environmental contaminants generally associated with processing fossil fuels, such as oil shale or coal . They are also found in the soluble fractions of crude oil spills . These environmental factors could potentially influence the distribution, bioavailability, and ultimately the action of this compound.

Biochemical Analysis

Biochemical Properties

3-Methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of pyridine derivatives. It interacts with several enzymes and proteins, including collagenase and stromelysin-1 . These interactions are crucial for various biochemical processes, such as the breakdown of collagen and other extracellular matrix components. The compound’s weak basicity allows it to participate in reactions that require a mild base, facilitating the formation of more complex molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular function . For instance, its interaction with collagenase can impact the remodeling of the extracellular matrix, which is essential for cell migration and tissue repair. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For example, its interaction with stromelysin-1 can inhibit the enzyme’s activity, preventing the breakdown of extracellular matrix components. Furthermore, this compound can influence gene expression by binding to DNA or RNA, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate cellular processes and enhance metabolic activity . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Studies have shown that the threshold for these adverse effects is relatively low, indicating the need for careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation and conjugation reactions . It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to form 3-pyridylcarbinol and other metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in each compartment. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles.

Chemical Reactions Analysis

3-Methylpyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a metal catalyst for reduction, and halogens or nitrating agents for substitution reactions. Major products formed from these reactions include nicotinic acid, 3-methylpiperidine, and various halogenated or nitrated derivatives .

Scientific Research Applications

3-Methylpyridine holds a pivotal role in organic chemistry as it constitutes a fundamental structure in numerous biologically active compounds. Its significance is underscored by its involvement in synthesizing vitamin B3 (niacin) and developing pyridine insecticides . It is also used as a precursor to agrochemicals, such as chlorpyrifos, which is produced from 3,5,6-trichloro-2-pyridinol generated from this compound .

In the pharmaceutical industry, this compound is used to synthesize various drugs and active pharmaceutical ingredients. In the field of materials science, it is used in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

3-Methylpyridine is one of three positional isomers of methylpyridine, the others being 2-methylpyridine and 4-methylpyridine. These isomers differ in the position of the methyl group on the pyridine ring, which affects their chemical properties and reactivity .

    2-Methylpyridine (2-picoline): Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Methylpyridine (4-picoline): Used as a solvent and in the synthesis of various chemicals.

Compared to its isomers, this compound is unique in its specific applications in the synthesis of vitamin B3 and chlorpyrifos, highlighting its importance in both the pharmaceutical and agricultural industries .

Properties

IUPAC Name

3-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3
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InChI Key

ITQTTZVARXURQS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=CC=C1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021897
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Molecular Weight

93.13 g/mol
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Physical Description

Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992), Liquid, Colorless liquid with a sweet, but not unpleasant odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

290 to 291 °F at 760 mmHg (NTP, 1992), 144.1 °C, 143-144 °C
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Flash Point

97 °F (NTP, 1992), 38 °C, 37 °C (99 °F) (Closed cup), 38 °C c.c.
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Solubility

Very soluble (NTP, 1992), Miscible with water at 20 °C, Miscible with alcohol, ether, Very soluble in acetone; soluble in carbon tetrachloride, Solubility in water: miscible
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Density

0.957 (USCG, 1999) - Less dense than water; will float, 0.9566 at 20 °C/4 °C, Relative density (water = 1): 0.96
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.2
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Vapor Pressure

6.05 [mmHg], 6.05 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Color/Form

Colorless liquid

CAS No.

108-99-6
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Melting Point

-0.9 °F (NTP, 1992), -18.1 °C, -18 °C
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Record name 3-Methylpyridine
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Record name 3-METHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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diphenylalanine
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Synthesis routes and methods II

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
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28.1 g
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65.5 g
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400 mL
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Synthesis routes and methods III

Procedure details

Following the same general procedure as in Example 1, a gaseous mixture of 1,3-butadiene (2.1% by volume), formaldehyde (1.7% by volume), ammonia (7.8% by volume), air 31.5% by volume), steam (33.2% by volume) and nitrogen (23.7% by volume) was passed through a fluidised bed of "Synclyst" catalyst (previously treated with fluosilicic acid in an amount corresponding to 5% by weight of the catalyst) maintained at 320° C. The contact time was 4.9 seconds and the mixture was passed over a period of 4 hours during which time 0.41 mole of 1,3-butadiene and 0.33 mole of formaldehyde were fed. 0.352 mole of unreacted butadiene was recovered corresponding to a molar conversion of 14.8%. A total of 0.027 mole of pyridine and 0.0055 mole of 3-methylpyridine were formed, corresponding to a pyridine yield of 44% of the butadiene consumed.
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fluosilicic acid
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0.41 mol
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0.33 mol
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0.352 mol
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0.027 mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

2.0 cc of 80% PV3MO12Ox.20% SiO2 catalyst of Example 1 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture of 0.82 3-methylpyridine:0.18 3-methylpiperidine:7.5 NH3 :19.9 air was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 93 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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SiO2
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpyridine
Reactant of Route 2
3-Methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Methylpyridine
Reactant of Route 4
3-Methylpyridine
Reactant of Route 5
3-Methylpyridine
Reactant of Route 6
3-Methylpyridine

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